molecular formula C21H19N5O3 B2603015 6-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034448-94-5

6-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No. B2603015
CAS RN: 2034448-94-5
M. Wt: 389.415
InChI Key: UTKJRDIDDPVFJJ-UHFFFAOYSA-N
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Description

6-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agents

This compound has been identified as a potential anticancer agent . It is a potent inhibitor of Topoisomerase II (TopoIIα and TopoIIβ) , an enzyme that is an established target for anticancer drugs . By inhibiting this enzyme, the compound can induce cell cycle arrest at the G2-M phase, leading to inhibition of cell proliferation and apoptosis .

Development of Non-DNA Damaging Agents

Most of the Topoisomerase II-based drugs in clinical use are mostly topoisomerase II poisons . Their mechanism of action has posed severe concern due to DNA damaging potential, including the development of multi-drug resistance . This compound could be used in the development of non-DNA damaging agents , such as the lesser studied topoisomerase II catalytic inhibitors .

Optimization and Development of New Potent, Safe, and Selective Agents for Cancer Treatment

This compound could be used as a lead for the optimization and development of new potent, safe, and selective agents for the treatment of cancer . The ultimate goal is to bring researchers up to speed by curating and delineating new scaffolds .

Nanoformulations for Antibacterial and Anticandida Activity

A series of nanoformulations of nalidixic acid-based diacyl and sulfonyl acyl hydrazine derivatives were prepared . The nanoformulations of chloro, furanyl, and sulfonyl acyl substituted derivatives of nalidixic acid displayed most promising results against the tested bacteria and yeast .

Revival of the Quinolone Antibiotic, Nalidixic Acid

The results of the work presented signify the potentials of nanotechnological applications for the revival of the quinolone antibiotic, nalidixic acid . All nanoformulations of nalidixic acid-based derivatives displayed high stability of more than 12 months at different storage conditions .

Development of More Effective and Safe Antibiotics

Resistance to antibiotics is one of the greatest intimidations to global health leading to higher medical expenses and increased mortality rate . This compound could be used in the development of new, more effective, and safe antibiotics .

Mechanism of Action

Target of Action

The primary targets of 6-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile are Topoisomerase II alpha (TopoIIα) and Topoisomerase II beta (TopoIIβ) . These enzymes play a crucial role in DNA replication and transcription by controlling the topological states of DNA.

Mode of Action

6-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile interacts with its targets, TopoIIα and TopoIIβ, inhibiting their activity . This inhibition leads to the induction of cell cycle arrest at the G2-M phase .

Biochemical Pathways

The inhibition of TopoIIα and TopoIIβ by 6-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile affects the DNA replication and transcription pathways . The downstream effects include the inhibition of cell proliferation and the induction of apoptosis .

Pharmacokinetics

The compound is a derivative of nalidixic acid , which suggests that it might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The result of the action of 6-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is the inhibition of cell proliferation and the induction of apoptosis . This is achieved through the inhibition of TopoIIα and TopoIIβ, leading to cell cycle arrest at the G2-M phase .

properties

IUPAC Name

6-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-3-25-11-16(18(27)15-5-4-12(2)23-19(15)25)21(29)26-7-6-17-14(10-26)8-13(9-22)20(28)24-17/h4-5,8,11H,3,6-7,10H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKJRDIDDPVFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC4=C(C3)C=C(C(=O)N4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

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